molecular formula C11H9N3O4 B12224690 methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12224690
M. Wt: 247.21 g/mol
InChI Key: CLNDAOUKSGBABV-UHFFFAOYSA-N
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Description

Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a nitrophenyl group attached to the pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The nitrophenyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained by esterification of the carboxylate group with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

Major Products

    Reduction: Formation of methyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Formation of oxidized pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the position of the nitro group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position makes it more reactive in reduction and substitution reactions compared to its isomers.

Biological Activity

Methyl 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a nitrophenyl group and a carboxylate ester. The synthesis of this compound typically involves the reaction of 2-nitroaniline with ethyl acetoacetate followed by cyclization and esterification processes. The detailed synthetic pathway includes:

  • Formation of the Pyrazole Ring : The reaction of 2-nitroaniline with hydrazine derivatives leads to the formation of the pyrazole core.
  • Esterification : The introduction of the methyl ester group is achieved through reaction with methyl chloroformate or similar reagents.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, compounds related to this compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values often reported in the low micromolar range .
  • Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential in treating inflammatory diseases .
  • Anticancer Properties : There is growing evidence supporting the anticancer activity of pyrazole derivatives. For example, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with some achieving growth inhibition percentages exceeding 40% . The mechanisms behind these effects often involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazole scaffolds showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects revealed that derivatives significantly inhibited carrageenan-induced paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
  • Anticancer Activity : In a recent screening of various pyrazole derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines, with IC50 values indicating substantial efficacy .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialMIC values as low as 0.22 μg/mL
Anti-inflammatorySignificant inhibition of TNF-α production
AnticancerGrowth inhibition >40% in various cell lines

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

methyl 1-(2-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)8-6-12-13(7-8)9-4-2-3-5-10(9)14(16)17/h2-7H,1H3

InChI Key

CLNDAOUKSGBABV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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